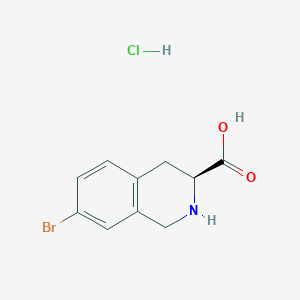

(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

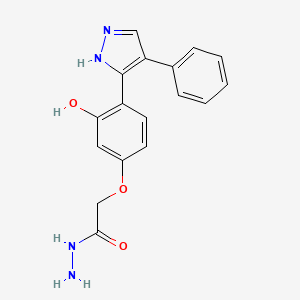

“(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride” is a compound that likely contains an isoquinoline backbone, a common structure in many biologically active molecules . The “3S” and “7-Bromo” parts suggest that it has a specific stereochemistry and a bromine atom at the 7th position of the isoquinoline structure. The “3-carboxylic acid” indicates the presence of a carboxylic acid functional group at the 3rd position. The “hydrochloride” suggests it’s a salt form of the compound, which is common in pharmaceuticals for improved solubility .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as acid chlorides, are prepared from carboxylic acids by reaction with thionyl chloride (SOCl2). A similar reaction of a carboxylic acid with phosphorus tribromide (PBr3) yields the acid bromide .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

As an acid chloride, this compound would be expected to be highly reactive and could undergo a variety of chemical reactions. For example, acid chlorides can react with water to yield carboxylic acids, with alcohols to yield esters, and with amines to yield amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its isoquinoline structure and the presence of the carboxylic acid and bromine functional groups. For example, it might be expected to have strong acidity due to the carboxylic acid group .

科学的研究の応用

1. Natural Product Chemistry and Synthesis

- Bromophenols and Brominated Tetrahydroisoquinolines from Red Algae: Brominated 1,2,3,4-tetrahydroisoquinolines were isolated from the red alga Rhodomela confervoides, indicating potential applications in natural product chemistry and synthesis (Ma et al., 2007).

2. Pharmaceutical Applications

- Angiotensin Converting Enzyme Inhibitors: Derivatives of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrated potent in vitro angiotensin converting enzyme (ACE) inhibitory activities, suggesting potential use in treating hypertension (Hayashi et al., 1985).

3. Organic Synthesis and Catalysis

- Organocatalysts for Asymmetric Aldol Reaction: Tetrahydroisoquinoline-based peptides were evaluated as organocatalysts in asymmetric aldol reactions, highlighting their role in organic synthesis (Yolacan et al., 2014).

4. Neuropharmacology

- NMDA Receptor Glycine-Binding Site Antagonist: A derivative of tetrahydroisoquinoline was investigated for its potential as a neuroprotective agent by targeting the NMDA receptor glycine-binding site (Ohtani et al., 2002).

5. Advanced Materials and Polymers

- Chiral Catalysts in Polymer Chemistry: Optically active amines derived from tetrahydroisoquinoline carboxylic acid were used as asymmetric catalysts in polymer synthesis, demonstrating their utility in materials science (Yamashita et al., 1983).

6. Photochemistry

- Photolabile Protecting Groups: The photochemistry of brominated hydroxyquinolines, related to tetrahydroisoquinoline carboxylic acids, was explored for use as photolabile protecting groups in synthesis (Fedoryak & Dore, 2002).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTRRRJQYZTKPD-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Br)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=C1C=CC(=C2)Br)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide](/img/structure/B2470229.png)

![Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2470231.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470235.png)